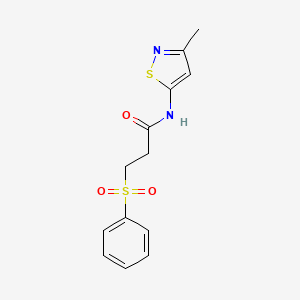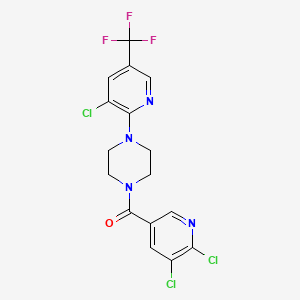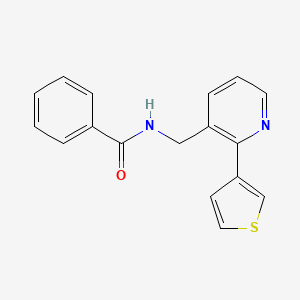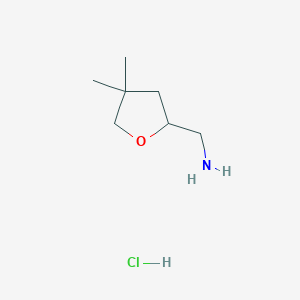![molecular formula C13H16N2O2 B2593613 5-Methyl-5-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione CAS No. 208337-63-7](/img/structure/B2593613.png)
5-Methyl-5-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-5-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol . It is also known by its IUPAC name, 5-(4-isopropylphenyl)-5-methyl-2,4-imidazolidinedione . This compound is characterized by its imidazolidine-2,4-dione core structure, which is substituted with a methyl group and a 4-(propan-2-yl)phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-isopropylbenzaldehyde with glycine, followed by cyclization to form the imidazolidine-2,4-dione ring . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the phenyl ring or the imidazolidine core .
Scientific Research Applications
5-Methyl-5-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-5-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as tankyrase, which plays a role in the Wnt/β-catenin signaling pathway . This inhibition can lead to the modulation of cellular processes, such as cell proliferation and apoptosis, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione: This compound has a similar imidazolidine-2,4-dione core but with a different substituent on the phenyl ring.
5-Ethyl-5-(propan-2-yl)imidazolidine-2,4-dione: Another similar compound with an ethyl group instead of a methyl group.
Uniqueness
5-Methyl-5-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to inhibit tankyrase and modulate the Wnt/β-catenin signaling pathway sets it apart from other similar compounds, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
5-methyl-5-(4-propan-2-ylphenyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-8(2)9-4-6-10(7-5-9)13(3)11(16)14-12(17)15-13/h4-8H,1-3H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZJJCAJHFRRSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2593532.png)
![5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2593533.png)



![(1R,2R,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID](/img/structure/B2593538.png)

![1-(2-Ethoxyphenyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2593542.png)

![N-(2,5-dimethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2593545.png)
![N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethylbutanamide](/img/structure/B2593546.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide](/img/structure/B2593549.png)


